molecular formula C10H13NO2S B6255988 methyl 3-[(4-aminophenyl)sulfanyl]propanoate CAS No. 131042-40-5

methyl 3-[(4-aminophenyl)sulfanyl]propanoate

Cat. No.: B6255988
CAS No.: 131042-40-5
M. Wt: 211.28 g/mol
InChI Key: QAVHLDCADYZYKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate typically involves the reaction of 4-aminothiophenol with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol group to the acrylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-aminophenyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(4-aminophenyl)sulfanyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(4-aminophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
  • Methyl 3-[(4-hydroxyphenyl)sulfanyl]propanoate
  • Methyl 3-[(4-methylphenyl)sulfanyl]propanoate

Uniqueness

Methyl 3-[(4-aminophenyl)sulfanyl]propanoate is unique due to the presence of the amino group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

CAS No.

131042-40-5

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3

InChI Key

QAVHLDCADYZYKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)N

Purity

95

Origin of Product

United States

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